AMG-232

Descripción general

Descripción

Navtemadlin es un inhibidor potente y selectivo de la proteína minuto doble 2 murina (MDM2). Este compuesto está diseñado para restaurar la actividad de la proteína supresora tumoral p53, que a menudo está desregulada en varios cánceres. Al inhibir MDM2, Navtemadlin ayuda a reactivar p53, lo que lleva a la inducción de apoptosis en las células cancerosas que portan p53 de tipo salvaje .

Aplicaciones Científicas De Investigación

Navtemadlin tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la interacción p53-MDM2 y para desarrollar nuevas terapias contra el cáncer.

Biología: Employed in cell culture studies to investigate the role of p53 in cell cycle regulation and apoptosis.

Medicina: Under investigation in clinical trials for the treatment of various cancers, including acute myeloid leukemia and melanoma.

Industria: Posible uso en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía p53

Mecanismo De Acción

Navtemadlin ejerce sus efectos uniéndose a la proteína MDM2, evitando así que MDM2 interactúe con p53. Esta inhibición conduce a la estabilización y activación de p53, que a su vez induce la expresión de genes proapoptóticos. La activación de estos genes da como resultado el inicio de la apoptosis en las células cancerosas. Los principales objetivos moleculares de Navtemadlin son MDM2 y p53, y las vías involucradas incluyen la vía de señalización de p53 .

Análisis Bioquímico

Biochemical Properties

AMG-232 binds the MDM2 protein with picomolar affinity . It robustly induces p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . The interaction of this compound with MDM2 prevents the proteasomal degradation of p53, a critical tumor suppressor .

Cellular Effects

This compound has demonstrated in vivo antitumor activity in several tumor xenograft models . It leads to complete and durable regression of MDM2-amplified SJSA-1 tumors via growth arrest and induction of apoptosis . This compound also sensitizes high MDM2-expressing tumor cells to T-cell-mediated killing .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the MDM2-p53 interaction . This leads to the upregulation of p53 and its downstream signaling pathways, resulting in cell-cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

This compound demonstrates robust antitumor efficacy over time in laboratory settings . It has shown to inhibit the in vivo growth of several tumor xenografts and led to complete and durable regression of MDM2-amplified SJSA-1 tumors .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated in vivo antitumor activity and led to complete tumor regression of MDM2 amplified SJSA-1 tumors . The dosage effects of this compound vary with different dosages, with significant antitumor efficacy observed at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the MDM2-p53 protein-protein interaction . By inhibiting this interaction, this compound prevents the degradation of p53, thereby influencing various metabolic processes regulated by p53 .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the MDM2 protein .

Subcellular Localization

This compound is likely to be localized in the nucleus due to its interaction with the MDM2 protein, which is primarily a nuclear protein

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Navtemadlin se sintetiza mediante una serie de reacciones químicas que implican la formación de intermedios clave. La ruta de síntesis normalmente incluye los siguientes pasos:

- Formación de la estructura central a través de una reacción de condensación.

- Introducción de grupos funcionales a través de reacciones de sustitución.

- Purificación y cristalización para obtener el producto final.

Métodos de producción industrial: En un entorno industrial, la producción de Navtemadlin implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

- Uso de reactivos y disolventes de alta pureza.

- Temperaturas y presiones de reacción controladas.

- Técnicas avanzadas de purificación como la cromatografía y la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: Navtemadlin sufre varias reacciones químicas, que incluyen:

Oxidación: Navtemadlin se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en Navtemadlin.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de Navtemadlin.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de Navtemadlin con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Comparación Con Compuestos Similares

Navtemadlin es único entre los inhibidores de MDM2 debido a su alta potencia y selectividad. Los compuestos similares incluyen:

Idasanutlin: Otro inhibidor de MDM2 con mecanismos similares pero diferentes propiedades farmacocinéticas.

Nutlin-3: Un inhibidor de MDM2 de primera generación con menor potencia en comparación con Navtemadlin.

RG7112: Un inhibidor de MDM2 con un espectro más amplio de actividad pero menos selectividad para p53.

Navtemadlin destaca por su capacidad de inducir una inhibición robusta del crecimiento tumoral y su potencial para su uso en terapias combinadas .

Propiedades

IUPAC Name |

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCSJFKKILATL-YWCVFVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025652 | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352066-68-2 | |

| Record name | Navtemadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navtemadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVTEMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of KRT-232?

A: KRT-232 exerts its anti-tumor effects by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. [, , , , , , , , , , , ] MDM2 typically targets p53 for degradation, but by inhibiting this interaction, KRT-232 allows p53 to accumulate and activate, leading to cell cycle arrest and apoptosis in tumor cells. [, , , , , , , , , , ]

Q2: What are the downstream effects of p53 activation by KRT-232?

A2: Upon KRT-232 binding to MDM2, p53 is stabilized and activates downstream pathways, leading to:

- Cell cycle arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. [, , , ]

- Apoptosis: Induction of pro-apoptotic proteins like Bax, Bak, PUMA, and Noxa. [, ]

- Senescence: Induction of a senescent phenotype in tumor cells. []

- Inhibition of DNA Damage Repair: Inhibition of ATM, DNAPK-DNA ligase IV, and BRCA1-Rad51/52 pathways. []

- Anti-angiogenesis: Inhibition of angiogenesis through suppression of endothelial cell proliferation and tube formation. []

Q3: Why is the MDM2-p53 pathway a promising target in cancer therapy?

A: The MDM2-p53 pathway plays a crucial role in tumor suppression. MDM2 negatively regulates p53, preventing its tumor-suppressing functions. Overexpression of MDM2 or loss of p53 function is frequently observed in various cancers. Therefore, inhibiting MDM2 with KRT-232 offers a targeted approach to restore p53 activity and induce tumor cell death. [, , , , , , , , , , ]

Q4: What is the full chemical name and molecular formula of KRT-232?

A: The full chemical name of KRT-232 is 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid. While its molecular formula is C30H38Cl2N2O5S. []

Q5: What is the molecular weight of KRT-232?

A: The molecular weight of KRT-232 is 568.6 g/mol. []

Q6: How is KRT-232 absorbed and metabolized in the body?

A: KRT-232 exhibits good oral bioavailability, though food may slightly delay absorption without affecting overall exposure. [, , ] It undergoes extensive metabolism primarily through acyl glucuronidation, forming the major metabolite M1 (acyl glucuronide). [, , ] KRT-232 and M1 undergo enterohepatic recirculation, contributing to their extended half-lives. []

Q7: How is KRT-232 eliminated from the body?

A: KRT-232 is primarily eliminated through biliary-fecal excretion of its metabolite M1. Urinary excretion of the parent drug is negligible. [, ]

Q8: Are there any factors that influence KRT-232 exposure?

A8: Yes, several factors can influence KRT-232 exposure.

- Tumor type: Patients with Merkel cell carcinoma (MCC) show higher KRT-232 exposure compared to those with acute myeloid leukemia (AML), myelofibrosis (MF), solid tumors, or healthy volunteers. []

- C-reactive protein (CRP): Elevated CRP levels are associated with increased KRT-232 exposure. []

- Age: Older patients tend to have higher KRT-232 exposure. []

- Sex: Men have lower relative bioavailability of KRT-232 compared to women. []

Q9: What is the significance of macrophage inhibitory cytokine-1 (MIC-1) in relation to KRT-232?

A: MIC-1 serves as a pharmacodynamic (PD) biomarker for KRT-232 treatment. [, , ] KRT-232 treatment leads to a dose-dependent increase in serum MIC-1 levels. [, ] This increase in MIC-1 is indicative of p53 activation and downstream effects of KRT-232. [, ]

Q10: What in vitro and in vivo models have been used to study the efficacy of KRT-232?

A10: Various in vitro and in vivo models have been employed to investigate the efficacy of KRT-232, including:

- Cell lines: A range of cancer cell lines, including those derived from lung, breast, colorectal, melanoma, sarcoma, acute myeloid leukemia (AML), and Merkel cell carcinoma (MCC) have been used to study KRT-232's anti-proliferative and pro-apoptotic effects. [, , , , , ]

- Patient-derived xenografts (PDXs): PDX models, particularly for glioblastoma, myelofibrosis, and non-small cell lung cancer, have been utilized to evaluate KRT-232's anti-tumor activity in vivo. [, , ]

Q11: What is the general safety profile of KRT-232 observed in preclinical and clinical studies?

A11: While specific safety and toxicological data are not discussed here, it is crucial to acknowledge that KRT-232 is an investigational drug. Preclinical and clinical trials are designed to rigorously assess its safety and potential side effects. The information provided in the abstracts focuses primarily on the compound's mechanisms of action and potential therapeutic benefits in various cancer models.

Q12: Are there specific drug delivery strategies being explored for KRT-232?

A12: While the provided abstracts do not delve into specific drug delivery strategies for KRT-232, research is ongoing to optimize its delivery to target tissues and improve its therapeutic index. This may involve exploring different formulations, administration routes, and targeted delivery systems.

Q13: What analytical methods are used to study KRT-232?

A13: Several analytical methods are employed to study KRT-232 and its effects:

- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This technique is used to quantify KRT-232 and its metabolites in biological samples, such as plasma and brain tissue. []

- Flow Cytometry: This method is used to analyze cell cycle distribution, apoptosis (e.g., Annexin V staining), and measure protein expression levels within cells. [, ]

- Immunoblotting (Western Blot): This technique is used to detect specific proteins and assess their expression levels in cells and tissues. [, , , , ]

- Enzyme-linked immunosorbent assay (ELISA): This method is used to quantify specific proteins in biological fluids, such as serum TNFα. []

- Next-generation sequencing (NGS): This technology is used to analyze gene mutations and measure variant allele frequencies (VAF) in patient samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

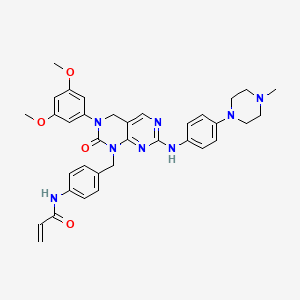

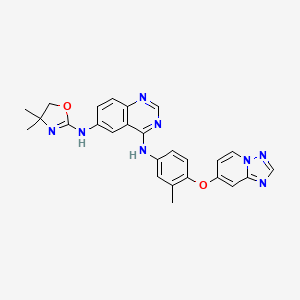

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)

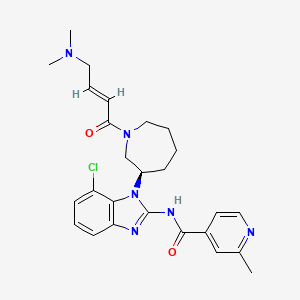

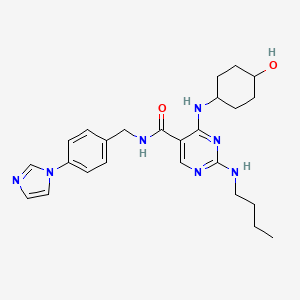

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

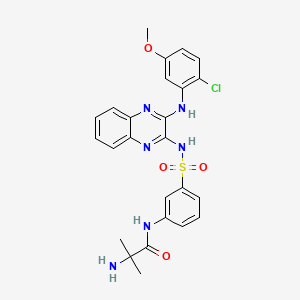

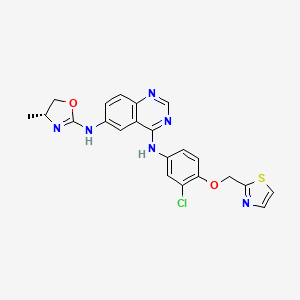

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)

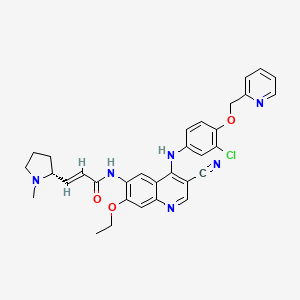

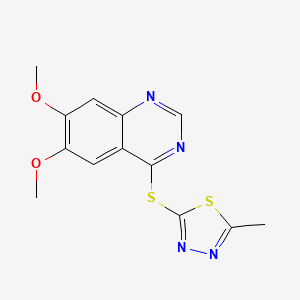

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)